N-([1,1'-Biphenyl]-2-yl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
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Overview
Description
Preparation Methods
The synthesis of WAY-604990 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the biphenyl intermediate: This step involves the coupling of a biphenyl derivative with a suitable reagent to form the biphenyl intermediate.
Introduction of the thiophene sulfonyl group: The biphenyl intermediate is then reacted with a thiophene sulfonyl chloride to introduce the thiophene sulfonyl group.
Formation of the tetrahydroisoquinoline core: The resulting intermediate is then subjected to a cyclization reaction to form the tetrahydroisoquinoline core.
Introduction of the carboxamide group: Finally, the carboxamide group is introduced through a reaction with an appropriate amine.
Industrial production methods for WAY-604990 would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
WAY-604990 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: WAY-604990 can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a research tool to study the modulation of store-operated calcium channels.
Biology: WAY-604990 is investigated for its potential to prevent or treat viral infections by modulating calcium signaling pathways.
Medicine: The compound is being explored for its therapeutic potential in treating diseases related to calcium signaling dysregulation.
Industry: WAY-604990 may have applications in the development of new pharmaceuticals and chemical products.
Mechanism of Action
WAY-604990 exerts its effects by modulating the activity of store-operated calcium channels. These channels play a crucial role in regulating intracellular calcium levels, which are important for various cellular processes. By modulating these channels, WAY-604990 can influence calcium signaling pathways, potentially leading to therapeutic effects in diseases related to calcium dysregulation .
Comparison with Similar Compounds
WAY-604990 can be compared with other compounds that modulate store-operated calcium channels. Some similar compounds include:
SKF-96365: A known inhibitor of store-operated calcium channels.
2-APB (2-aminoethoxydiphenyl borate): Another modulator of store-operated calcium channels.
GSK-7975A: A selective inhibitor of store-operated calcium entry
WAY-604990 is unique in its specific chemical structure, which may confer distinct pharmacological properties compared to these similar compounds.
Properties
Molecular Formula |
C26H22N2O3S2 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
N-(2-phenylphenyl)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C26H22N2O3S2/c29-26(27-23-14-7-6-13-22(23)19-9-2-1-3-10-19)24-17-20-11-4-5-12-21(20)18-28(24)33(30,31)25-15-8-16-32-25/h1-16,24H,17-18H2,(H,27,29) |
InChI Key |
NROVOLQYWSKWBP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CS3)C(=O)NC4=CC=CC=C4C5=CC=CC=C5 |
Origin of Product |
United States |
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